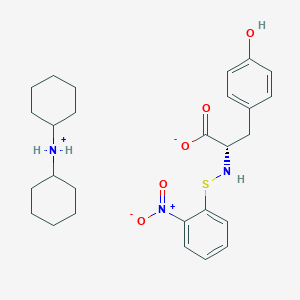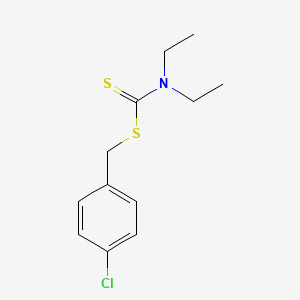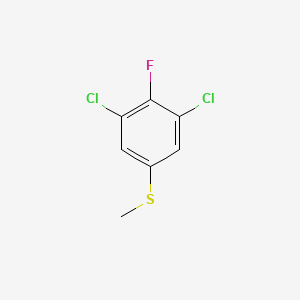
(3,5-Dichloro-4-fluorophenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dichloro-4-fluorophenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It is characterized by the presence of a sulfur atom bonded to a methyl group and a phenyl ring substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-4-fluorophenyl)(methyl)sulfane typically involves the reaction of 3,5-dichloro-4-fluorophenol with methylthiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3,5-Dichloro-4-fluorophenol+Methylthiol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions
(3,5-Dichloro-4-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives.
Reduction: Thiols.
科学研究应用
(3,5-Dichloro-4-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3,5-Dichloro-4-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- (3,4-Dichlorophenyl)(methyl)sulfane
- (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane
- 4-Fluorothioanisole
Uniqueness
(3,5-Dichloro-4-fluorophenyl)(methyl)sulfane is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C7H5Cl2FS |
|---|---|
分子量 |
211.08 g/mol |
IUPAC 名称 |
1,3-dichloro-2-fluoro-5-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5Cl2FS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
InChI 键 |
CZAXQRRXTJPCOB-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C(=C1)Cl)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


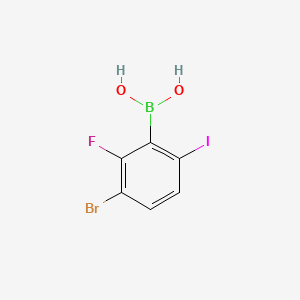
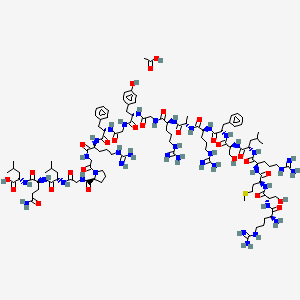
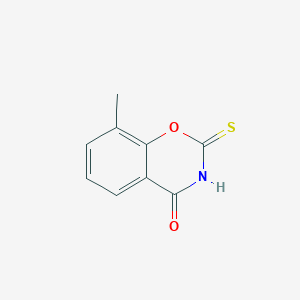

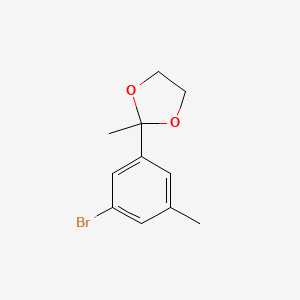
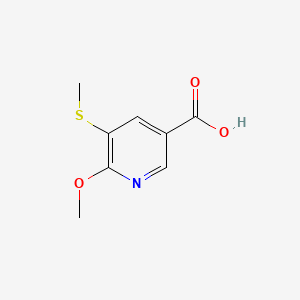
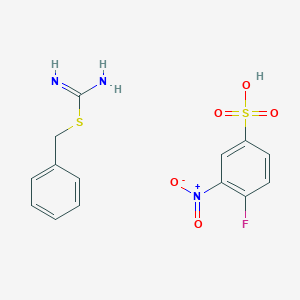
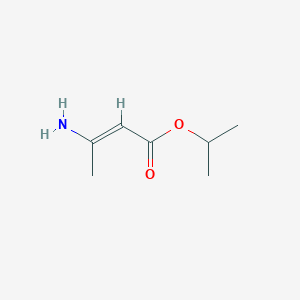
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
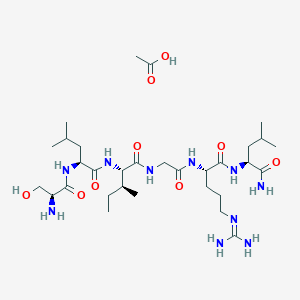
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

